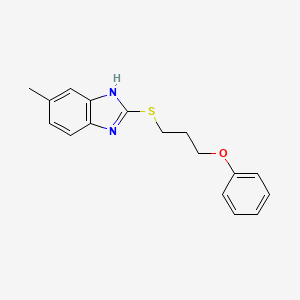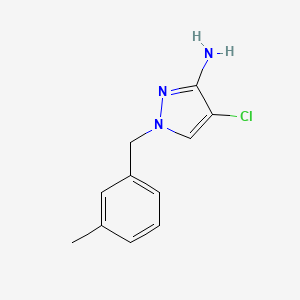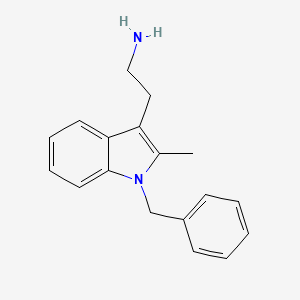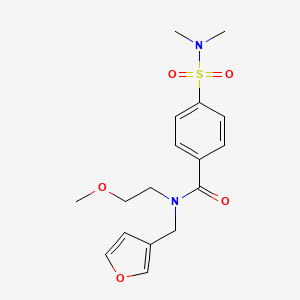
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole, also known as MPB, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MPB is a benzimidazole derivative that has been shown to possess various biological and pharmacological properties, making it a promising candidate for further research.
Scientific Research Applications
DNA Topoisomerase Inhibition
Benzimidazole derivatives, including 6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole, have been studied for their potential to inhibit DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This inhibition could make these derivatives valuable for the development of anticancer therapies. For example, a study found that certain 1H-benzimidazole derivatives exhibited potent topoisomerase I inhibition, indicating the potential of structurally similar compounds like 6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole in cancer research A. S. Alpan, H. Gunes, Z. Topçu (2007).
Antimicrobial Activity
Benzimidazole compounds have demonstrated significant antimicrobial properties against a variety of pathogens, including resistant strains. This makes them attractive for developing new antibacterial and antifungal agents. For instance, novel benzimidazole derivatives have shown potent and selective activity against Helicobacter pylori, a major cause of gastric ulcers and cancer, with minimal effect on non-target microorganisms, highlighting their potential as targeted antimicrobial therapies D. Carcanague, Y. Shue, M. A. Wuonola, et al. (2002).
Antioxidant Properties
The antioxidant capacity of benzimidazole derivatives is another area of interest, with implications for diseases caused by oxidative stress, such as neurodegenerative disorders and cancer. Certain 1H-benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit lipid peroxidation, a key mechanism of cellular damage. These compounds showed promising antioxidant activity, suggesting their potential therapeutic applications C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan (2004).
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been explored, offering potential benefits for treating inflammation-related diseases. For example, certain derivatives were synthesized and evaluated for their anti-inflammatory effects using the rat-paw oedema method. Some of these compounds showed significant anti-inflammatory activity, comparable to that of established drugs like Indomethacin R. Bhor, K. Sable (2022).
properties
IUPAC Name |
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-8-9-15-16(12-13)19-17(18-15)21-11-5-10-20-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELOCFWNMJVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)

![2-[2-(benzylamino)-2-oxoethyl]-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2796562.png)
![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile](/img/structure/B2796569.png)
![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2796572.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid](/img/structure/B2796574.png)
